What are the fundamental properties of the estrane steroid nucleus?
What are the fundamental properties of the estrane steroid nucleus?
An In-Depth Technical Guide to the Fundamental Properties of the Estrane Steroid Nucleus
Introduction
The estrane nucleus is the fundamental parent structure for the C18 class of steroids, which includes the essential female sex hormones known as estrogens.[1][2] With the chemical formula C₁₈H₃₀, this saturated tetracyclic hydrocarbon provides the foundational scaffold for a wide array of biologically active compounds, including natural estrogens like estradiol (B170435) and estrone (B1671321), as well as synthetic progestins such as norethindrone.[1][3][4] Also known as 19-norandrostane, the estrane structure is distinguished from other steroid classes by the absence of a methyl group at the C-10 position.[1][4] Its lipophilic nature and versatile four-ring framework make it a critical component in the development of pharmaceuticals for hormone replacement therapy, contraception, and the treatment of conditions like endometriosis.[1]
Chemical Structure and Stereochemistry
The core of the estrane nucleus is a gonane (B1236691) framework, composed of four fused cycloalkane rings: three six-membered cyclohexane (B81311) rings (designated A, B, and C) and one five-membered cyclopentane (B165970) ring (D).[1] This rigid structure is characterized by a specific stereochemistry that dictates its biological activity.
Key Structural Features:
-
Tetracyclic System: A fused four-ring system (cyclopenta[a]phenanthrene).
-
Carbon Skeleton: Comprises 18 carbon atoms.
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19-Nor Structure: Lacks the C-19 methyl group typically found at the C-10 position in androstane (B1237026) and pregnane (B1235032) steroids.[1][4]
-
Stereoisomerism: The fusion of the A and B rings can result in two primary isomers, 5α-estrane and 5β-estrane, which differ in the orientation of the hydrogen atom at the C-5 position.[4]
-
5α-estrane: The hydrogen at C-5 is below the plane of the rings (trans configuration), resulting in a relatively flat, planar structure.[4]
-
5β-estrane: The hydrogen at C-5 is above the plane of the rings (cis configuration), leading to a bent or kinked structure.
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The specific three-dimensional arrangement of the atoms and the resulting molecular shape are crucial for the molecule's ability to bind to specific receptor proteins.
Quantitative Data Summary
The fundamental physicochemical properties of the parent estrane molecule are summarized below. These properties form the basis for the behavior of its numerous derivatives.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₀ | [1][4] |
| Molecular Weight | 246.43 g/mol | [3][4] |
| CAS Number | 24749-37-9 | [4][5] |
| LogP (Lipophilicity) | ~5.5 | [1] |
| Elemental Composition | C: 87.73%, H: 12.27% | [4] |
Biological Significance and Signaling Pathways
The estrane nucleus itself is not biologically active but serves as the structural core for estrogens, which are hormones that regulate a vast number of physiological processes, including reproduction, bone integrity, and cardiovascular health.[6] Estrogens mediate their effects through two primary signaling pathways.[6][7]
Nuclear-Initiated (Genomic) Signaling Pathway
This is considered the classical mechanism of estrogen action.[7][8] In this pathway, estrogen diffuses into the cell and binds to its nuclear receptors, Estrogen Receptor α (ERα) or Estrogen Receptor β (ERβ).[6][8] This binding induces a conformational change, causing the receptor to dimerize and translocate into the nucleus.[7][8] The dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby activating or repressing gene transcription.[7][9][10]
Membrane-Initiated (Non-Genomic) Signaling Pathway
Estrogens can also elicit rapid cellular responses that do not depend on gene transcription.[8] This is achieved through a subpopulation of estrogen receptors located at the plasma membrane (mER) or through a G-protein coupled estrogen receptor (GPER).[6] Binding of estrogen to these receptors rapidly activates intracellular signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which in turn can influence various cellular processes and ultimately affect downstream transcription factors.[6][9][11]
Experimental Protocols for Characterization
The elucidation of the structure and properties of the estrane nucleus and its derivatives relies on a combination of sophisticated analytical techniques.[12][13]
General Workflow for Steroid Characterization
A typical experimental approach involves isolation and purification followed by structural analysis using multiple spectroscopic methods.
X-ray Crystallography
Principle: This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam scattered by the crystal's electron clouds.[14] It is the definitive method for establishing the absolute stereochemistry and detailed molecular geometry, including bond lengths and angles.[12][14][15]
Detailed Methodology:
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Crystallization: The purified steroid derivative is dissolved in a suitable solvent system, and crystals are grown through slow evaporation, vapor diffusion, or cooling. This is often the most challenging step.
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Crystal Mounting: A single, high-quality crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is rotated while being irradiated with a monochromatic X-ray beam. A detector (like a CCD or pixel detector) records the positions and intensities of the diffracted X-ray reflections.[14]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and symmetry. Initial phases are calculated (using direct methods or Patterson functions) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined computationally to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13] It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), allowing chemists to determine the connectivity of atoms and infer stereochemical relationships.[13][15][16]
Detailed Methodology:
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Sample Preparation: A small amount (typically 1-10 mg) of the purified steroid is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent signals in the spectrum. A reference standard, tetramethylsilane (B1202638) (TMS), is often added.
-
Data Acquisition (¹H NMR): The sample is placed in a strong magnetic field. A standard single-pulse experiment is used, applying a radiofrequency pulse to excite the ¹H nuclei. The resulting Free Induction Decay (FID) signal is recorded. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.[17]
-
Data Acquisition (¹³C NMR): A proton-decoupled experiment is performed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay are required.[17]
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.[17] Analysis of chemical shifts, integration (for ¹H), and coupling patterns provides the structural information.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ions.[13] It provides the exact molecular weight of the compound and can offer structural clues based on its fragmentation patterns.[12][13] It is often coupled with a chromatographic technique (GC-MS or LC-MS) for analyzing complex mixtures.[12][18][19]
Detailed Methodology:
-
Sample Introduction and Separation (LC-MS/GC-MS): The sample is first injected into a liquid or gas chromatograph to separate the components of the mixture.
-
Ionization: As the analyte elutes from the chromatography column, it enters the mass spectrometer's ion source. Common ionization techniques for steroids include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting mass spectrum plots ion intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight.[13]
Infrared (IR) Spectroscopy
Principle: IR spectroscopy is used to identify the functional groups present in a molecule.[13][16] Different chemical bonds vibrate at specific frequencies when they absorb infrared radiation. By analyzing the absorption spectrum, one can identify groups like hydroxyl (-OH), carbonyl (C=O), and C-H bonds.
Detailed Methodology:
-
Sample Preparation: The sample can be analyzed neat as a liquid or solid. For solids, Attenuated Total Reflectance (ATR) is a common, simple method. The solid is pressed against a crystal (e.g., diamond or zinc selenide).
-
Background Spectrum: A background scan of the empty instrument is recorded to subtract signals from atmospheric CO₂ and water vapor.[17]
-
Data Acquisition: An IR beam is passed through or reflected off the sample. The detector measures the amount of light that is transmitted or reflected as a function of frequency (wavenumber, cm⁻¹). Multiple scans are averaged to improve data quality.[17]
-
Data Processing and Interpretation: The final spectrum is plotted as percent transmittance or absorbance versus wavenumber. Specific absorption bands are then correlated with the presence of particular functional groups.
References
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- 4. Estrane (24749-37-9) for sale [vulcanchem.com]
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- 6. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biochemia-medica.com [biochemia-medica.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 13. tutorchase.com [tutorchase.com]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. A total synthesis of estrone based on a novel cascade of radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 17. benchchem.com [benchchem.com]
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